molecular formula C16H24N2O8S2 B3599424 4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE

4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE

Cat. No.: B3599424
M. Wt: 436.5 g/mol
InChI Key: ANXOJPNOKYXJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE is a complex organic compound with the molecular formula C12H17NO5S It is characterized by the presence of a morpholine ring and two sulfonyl groups attached to a benzene ring, which is further substituted with methoxy groups

Preparation Methods

The synthesis of 4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with common reagents including halogens and nitrating agents. .

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound’s sulfonyl groups make it a useful probe in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism by which 4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar compounds include:

    4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE: This compound is structurally similar but contains a bromo substituent on the benzene ring, which can alter its reactivity and applications.

    Morpholine-4-sulfonyl chloride: This compound is a precursor in the synthesis of various sulfonyl-containing compounds and is used in similar applications.

    4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride: Another related compound used in organic synthesis and industrial applications .

Properties

IUPAC Name

4-(2,5-dimethoxy-3-morpholin-4-ylsulfonylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O8S2/c1-23-13-11-14(27(19,20)17-3-7-25-8-4-17)16(24-2)15(12-13)28(21,22)18-5-9-26-10-6-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXOJPNOKYXJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)S(=O)(=O)N2CCOCC2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE
Reactant of Route 3
Reactant of Route 3
4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE
Reactant of Route 4
Reactant of Route 4
4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE
Reactant of Route 6
Reactant of Route 6
4-[2,5-DIMETHOXY-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.